4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one
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Overview
Description
4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one is a synthetic organic compound characterized by a piperidine ring substituted with benzyloxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper complexes to facilitate the transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce piperidinol derivatives .
Scientific Research Applications
4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine
- 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-1-yl-2,2,2-trifluoroethan-1-one
Uniqueness: 4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3,3-difluoro-4-(phenylmethoxymethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)11(6-7-16-12(13)17)9-18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADUWFVVSPVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1COCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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